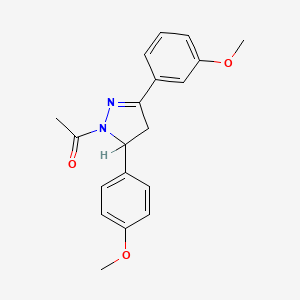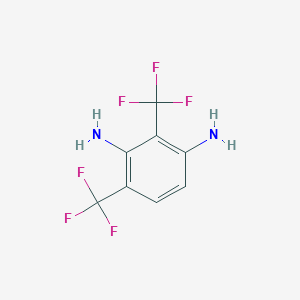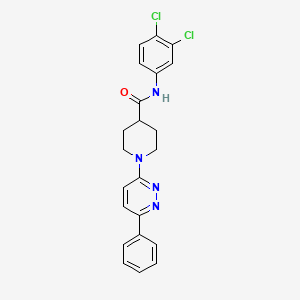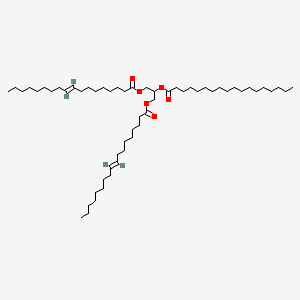
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate is a triacylglycerol, a type of glyceride consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is part of a broader class of organic compounds known for their roles in biological systems and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer a more environmentally friendly alternative to chemical catalysts. The enzymatic process is carried out under mild conditions, which helps in preserving the integrity of the fatty acids and glycerol.
化学反応の分析
Types of Reactions
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of new esters.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide is commonly used.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Glycerol and fatty acids.
Transesterification: New esters and glycerol.
科学的研究の応用
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and energy storage.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodiesel and as an ingredient in cosmetics and food products.
作用機序
The mechanism of action of Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release glycerol and fatty acids, which can then enter various metabolic pathways. The released fatty acids can be oxidized to produce energy, while glycerol can be converted into glucose or other metabolites.
類似化合物との比較
Similar Compounds
Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate): Another triacylglycerol with similar fatty acid composition.
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate: Contains polyunsaturated fatty acids.
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate: A triacylglycerol with a different fatty acid arrangement.
Uniqueness
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid profiles, such as in the formulation of specialized dietary supplements and cosmetic products.
特性
CAS番号 |
29590-02-1 |
|---|---|
分子式 |
C57H106O6 |
分子量 |
887.4 g/mol |
IUPAC名 |
1,3-bis[[(E)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25+,29-26+ |
InChIキー |
KGSBKZXRGYMKBT-XQHINZDJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
melting_point |
10.5 - 12.5 °C |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



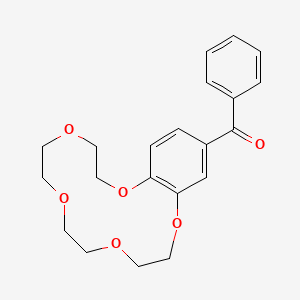
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
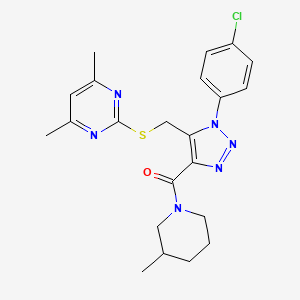
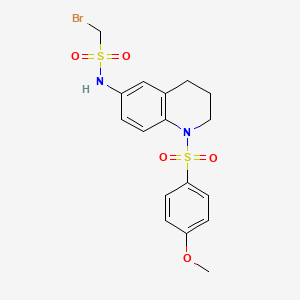
![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)


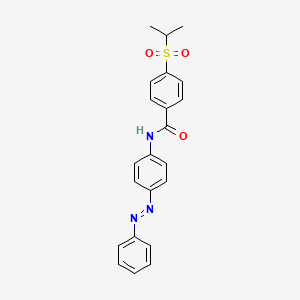
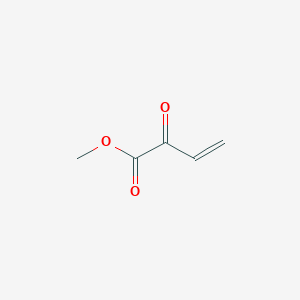
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
